Davercin
Overview
Description
Mechanism of Action
Target of Action
Davercin, also known as Erythromycin Cyclocarbonate, is a bacteriostatic macrolide antibiotic . It primarily targets the 50S subunit or 70S ribosome in susceptible organisms . These ribosomes are essential for protein synthesis in bacteria, making them a crucial target for antibiotics like this compound .
Mode of Action
This compound inhibits microsomal protein synthesis in susceptible organisms by inhibiting the translocation process . This means it prevents the movement of the newly-formed peptide chain from the A-site to the P-site on the ribosome, effectively halting protein synthesis . This inhibition of protein synthesis leads to the death of the bacteria, as they cannot produce essential proteins for their survival .
Biochemical Pathways
It is known that this compound, like other macrolides, stops bacterial growth by inhibiting protein synthesis and translation . This action disrupts many essential cellular processes in the bacteria, leading to their death .
Pharmacokinetics
It is known that this compound is soluble in ethanol, methanol, dmf, and dmso . This solubility suggests that this compound may be well-absorbed in the body, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.
Result of Action
The primary result of this compound’s action is the death of the bacteria. By inhibiting protein synthesis, this compound prevents the bacteria from carrying out essential cellular functions, leading to their death . This makes this compound effective against many Gram-positive bacteria, some Gram-negative bacteria, and against mycoplasmas and chlamydia .
Biochemical Analysis
Biochemical Properties
Davercin shows comparable or better in vitro potency, low host toxicity, and improved pharmacokinetics compared with erythromycin . It is soluble in ethanol, methanol, DMF, and DMSO .
Cellular Effects
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It has broad-spectrum activity against various Gram-positive and Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis . This action blocks the progression of nascent polypeptide chains, effectively disrupting bacterial growth and proliferation .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently documented. As an antibiotic, this compound likely interacts with various enzymes and cofactors within bacterial cells to exert its inhibitory effects on protein synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently documented. Given its hydrophobic nature due to the cyclic carbonate modification , it may interact with various transporters or binding proteins within cells.
Subcellular Localization
The subcellular localization of this compound is not currently documented. Given its role as an antibiotic that targets the 50S ribosomal subunit , it is likely that this compound localizes to the bacterial ribosome within cells.
Preparation Methods
Davercin is prepared by coupling the 11- and 12-hydroxyl groups of erythromycin A to form a cyclic carbonate . This modification improves the stability and hydrophobicity of the macrolide structure . The synthetic route involves the reaction of erythromycin A with a carbonate reagent under specific conditions to form the cyclic carbonate derivative . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Davercin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Davercin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Davercin is unique among macrolide antibiotics due to its cyclic carbonate structure, which enhances its stability and hydrophobicity . Similar compounds include:
Erythromycin: The parent compound of this compound, erythromycin is a widely used macrolide antibiotic with a similar mechanism of action.
Clarithromycin: Another macrolide antibiotic, clarithromycin has a similar spectrum of activity but differs in its chemical structure and pharmacokinetics.
Azithromycin: Azithromycin is a macrolide antibiotic with a broader spectrum of activity and improved pharmacokinetic properties compared to erythromycin.
This compound’s unique cyclic carbonate structure provides it with improved stability and pharmacokinetics compared to its parent compound, erythromycin .
Properties
IUPAC Name |
(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLGIWNNVDPGCA-ZDYKNUMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031707 | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55224-05-0 | |
Record name | Erythromycin, cyclic 11,12-carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55224-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROMYCIN CYCLOCARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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